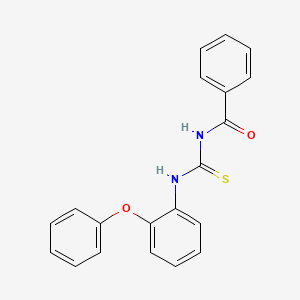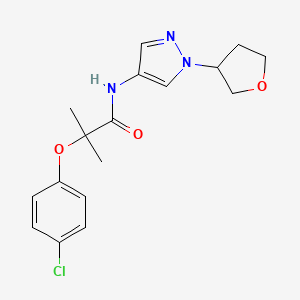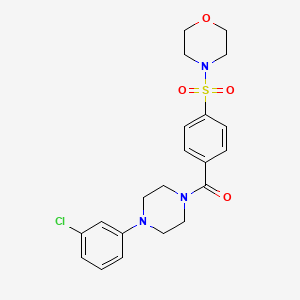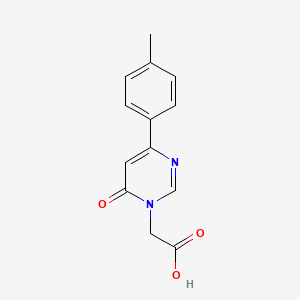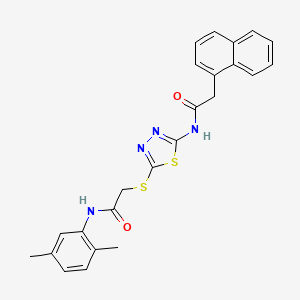![molecular formula C26H29N7O3 B2493074 2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-79-8](/img/structure/B2493074.png)
2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the use of azido-ethanone derivatives, phenyl acetylene, and click cycloaddition reactions under copper catalysis (Said et al., 2020). Microwave-assisted synthesis offers a green, efficient alternative to conventional methods, highlighting the potential for eco-friendly manufacturing processes.
Molecular Structure Analysis
The molecular structure of similar compounds reveals a distorted chair conformation for piperazine rings and significant dihedral angles between substituent phenyl rings and the main molecular backbone. X-ray diffraction and Hirshfeld Surface Analysis (HAS) have been utilized for detailed structural characterization, affirming the complex geometry of these molecules (Al-Omary et al., 2014).
Chemical Reactions and Properties
Compounds within this family exhibit diverse reactivity, including the formation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with various reagents. This reactivity underscores the compound's versatility in synthetic organic chemistry and potential for creating a wide array of derivatives with distinct biological or chemical properties (El-Agrody et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, play a crucial role in determining the compound's applicability in different scientific domains. Techniques like TGA, DSC, and single crystal XRD analysis provide insights into these characteristics, facilitating the assessment of its stability under various conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different substrates and potential for forming diverse chemical bonds, are pivotal. The ability to undergo conjugate addition and to participate in complex cyclization reactions indicates a rich chemistry that could be harnessed for synthesizing novel materials or biologically active molecules (Gaul & Seebach, 2002).
科学的研究の応用
Synthesis and Antimicrobial Activities Compounds with structural similarities, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Anti-Inflammatory Agents Further, compounds derived from similar synthetic pathways have been explored for their anticancer and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantiomerically Pure Compounds The synthesis of enantiomerically pure compounds, such as Gaul and Seebach's work on lithiated oxazolidin-2-ones, provides a basis for creating chiral molecules with specific biological activities, relevant to pharmaceutical chemistry and drug design (Gaul & Seebach, 2002).
PET Tracer Development In the context of neurology and imaging, Zhou et al. (2014) developed a PET tracer, "2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine" for mapping cerebral adenosine A2A receptors, demonstrating the potential of such compounds in diagnostic imaging and neuroscience research (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).
作用機序
Target of action
The compound contains a 1,2,3-triazolo[4,5-d]pyrimidine moiety, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases . Therefore, it’s possible that this compound could interact with a variety of biological targets.
Mode of action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound might interact with its targets in a similar manner.
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the broad range of biological activities associated with 1,2,4-triazoles , it’s likely that multiple pathways could be involved.
Result of action
The specific molecular and cellular effects of this compound’s action are unknown. Compounds containing a 1,2,4-triazole moiety have demonstrated a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
特性
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZVFKWKCKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)
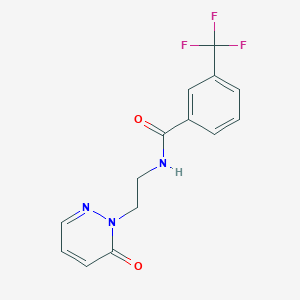

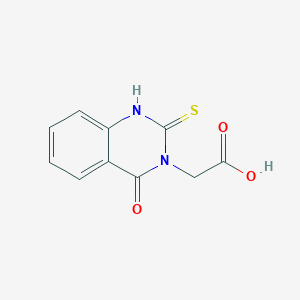
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2493002.png)
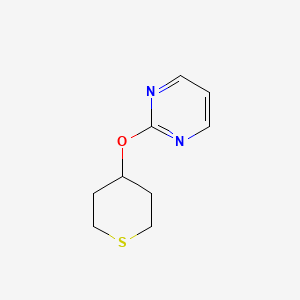
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)
